7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 3-(Dimethylamino)-1-propylamine, which is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : A study by Vydzhak & Panchishyn (2010) describes a method for synthesizing derivatives of this compound. They report that heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes yields high yields of related compounds.
Luminescent Properties : A research by Zhang & Tieke (2008) discusses the synthesis of polymers containing a similar compound, which exhibit strong fluorescence and high quantum yields. This indicates potential applications in optoelectronic devices.
Crystal Structure Analysis : The work by Fujii et al. (2002) focuses on the crystal structure of a related compound. Understanding the molecular and crystal structure can be crucial for material science applications.
Potential Applications
Photoluminescent Materials : The study by Beyerlein & Tieke (2000) describes the synthesis of conjugated polymers containing a similar compound, highlighting their potential in electronic applications due to their photoluminescent properties.
Electron Transport Layer in Solar Cells : According to Hu et al. (2015), a related compound was used in the development of an electron transport layer for inverted polymer solar cells, demonstrating its utility in renewable energy technologies.
Combinatorial Chemistry : The research by Vydzhak et al. (2020) illustrates the use of a three-component cyclization method to create a library of derivatives, underscoring the compound's role in facilitating diverse chemical syntheses.
Development of Novel Heterocyclic Systems : Uršič et al. (2009) describe the synthesis of hexahydrospiro derivatives, indicating the compound's potential in creating new molecular architectures.
Properties
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-1-(3-methoxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-14-11-19-17(13-18(14)25)22(28)20-21(15-7-5-8-16(12-15)30-4)27(10-6-9-26(2)3)24(29)23(20)31-19/h5,7-8,11-13,21H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECVMEBFOJLBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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